molecular formula C7H16ClN B15308871 (1-Cyclopropylpropyl)(methyl)amine hydrochloride

(1-Cyclopropylpropyl)(methyl)amine hydrochloride

Cat. No.: B15308871
M. Wt: 149.66 g/mol
InChI Key: WLARJFDLYMUTTA-UHFFFAOYSA-N
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Description

(1-Cyclopropylpropyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C7H15ClN It is a derivative of amine, characterized by the presence of a cyclopropyl group attached to a propyl chain, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylpropyl)(methyl)amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropylpropyl bromide and methylamine.

    Reaction: The cyclopropylpropyl bromide undergoes nucleophilic substitution with methylamine in the presence of a base such as sodium hydroxide.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the starting materials and reagents.

    Purification: Employing purification techniques such as distillation and crystallization to obtain the pure hydrochloride salt.

    Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylpropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines.

Scientific Research Applications

(1-Cyclopropylpropyl)(methyl)amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1-Cyclopropylpropyl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.

    Methylamine: A basic amine with a single methyl group.

    Cyclopropylmethylamine: Similar structure but lacks the propyl chain.

Uniqueness: (1-Cyclopropylpropyl)(methyl)amine hydrochloride is unique due to its combination of a cyclopropyl group, a propyl chain, and a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

1-cyclopropyl-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-3-7(8-2)6-4-5-6;/h6-8H,3-5H2,1-2H3;1H

InChI Key

WLARJFDLYMUTTA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1)NC.Cl

Origin of Product

United States

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